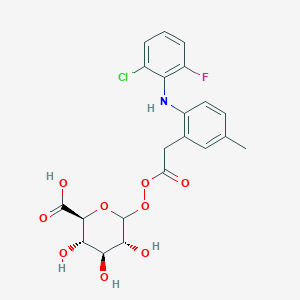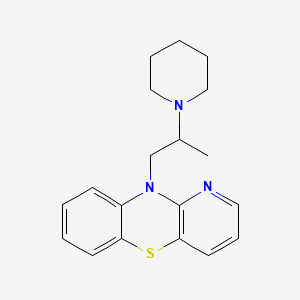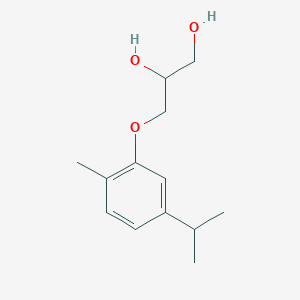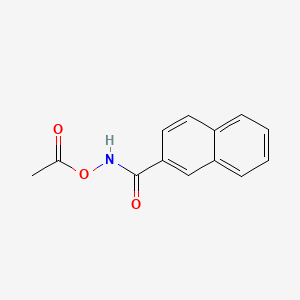
Hydroxylamine, O-acetyl-N-(2-naphthoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- is a chemical compound with the molecular formula C13-H11-N-O3 and a molecular weight of 229.25 g/mol This compound is known for its unique structure, which includes a hydroxylamine group, an acetyl group, and a naphthoyl group
Méthodes De Préparation
The synthesis of Hydroxylamine, O-acetyl-N-(2-naphthoyl)- typically involves the reaction of hydroxylamine with acetic anhydride and 2-naphthoyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like pyridine to facilitate the reaction.
Analyse Des Réactions Chimiques
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The acetyl and naphthoyl groups can be substituted under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Applications De Recherche Scientifique
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a mutagen.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of Hydroxylamine, O-acetyl-N-(2-naphthoyl)- involves its interaction with specific molecular targets and pathwaysThis process often involves the cleavage of the N-O bond, leading to the formation of reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- can be compared with other hydroxylamine derivatives such as:
2,4-Dinitrophenylhydroxylamine (DPH): Known for its use as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in stereo- and regioselective bond-formation reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Utilized in various aminating reactions. These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions. .
Propriétés
Numéro CAS |
76749-37-6 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
(naphthalene-2-carbonylamino) acetate |
InChI |
InChI=1S/C13H11NO3/c1-9(15)17-14-13(16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,14,16) |
Clé InChI |
UDRJIRXNGIDROL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ONC(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



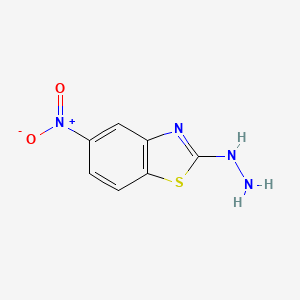
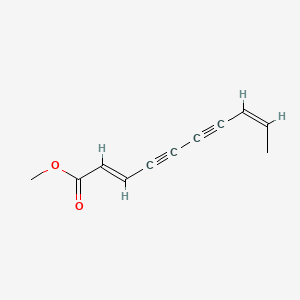
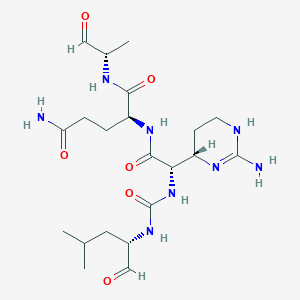

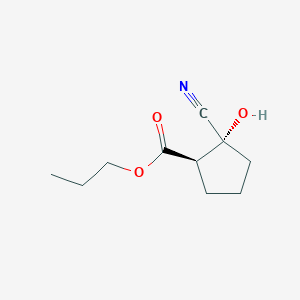
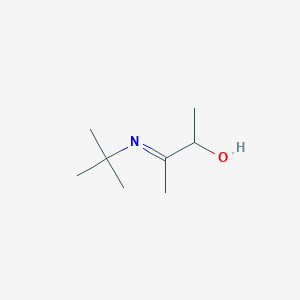
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)


